(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide
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Description
(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C16H9BrN2O3S and its molecular weight is 389.22. The purity is usually 95%.
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Biological Activity
(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyanoacetamide moiety and a benzo[d][1,3]oxathiol ring, which is believed to contribute to its biological activity. The presence of the 4-bromophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the oxathiol core followed by the introduction of the cyanoacetamide group. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. For instance, derivatives of 1,3,4-oxadiazoles have shown strong bactericidal activity against Staphylococcus spp., suggesting that this compound may possess comparable properties due to structural similarities .
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cell lines, including L929 fibroblasts and A549 lung carcinoma cells. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others enhance cell viability at lower doses. This dual behavior indicates potential for therapeutic applications where selective toxicity is desired .
The mechanism underlying the biological activity of this compound may involve inhibition of key enzymes or pathways related to cellular proliferation and survival. For example, compounds with similar oxathiol structures have been reported to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses . Such mechanisms could be explored further for this compound.
Case Studies
Study | Findings |
---|---|
Antimicrobial Efficacy | Compounds similar in structure demonstrated significant inhibition against various bacterial strains. |
Cytotoxicity Assessment | High concentrations induced cytotoxicity in L929 cells; however, some derivatives increased viability at lower concentrations. |
Enzyme Inhibition | Potential inhibition of iNOS and COX-2 was noted in related compounds, suggesting a similar pathway for this compound. |
Properties
IUPAC Name |
(2Z)-2-[7-(4-bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-ylidene]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O3S/c17-9-3-1-8(2-4-9)11-5-10(20)6-13-14(11)22-16(23-13)12(7-18)15(19)21/h1-6,20H,(H2,19,21)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOQOVUZGTKNV-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=C(C#N)C(=O)N)O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)S/C(=C(/C#N)\C(=O)N)/O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.